4-bromo-2-chloro-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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Overview
Description
4-bromo-2-chloro-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound that features a combination of halogenated aromatic rings and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multi-step organic reactions. The initial steps often include the halogenation of an aromatic ring, followed by sulfonation and subsequent attachment of the piperidine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, strong acids or bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-bromo-2-chloro-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated aromatic sulfonamides and piperidine derivatives. Examples are:
- 4-bromo-2-chloro-5-methylbenzenesulfonamide
- N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-bromo-2-chloro-5-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H24BrClN2O2S |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H24BrClN2O2S/c1-10-6-14(13(18)7-12(10)17)23(21,22)19-11-8-15(2,3)20-16(4,5)9-11/h6-7,11,19-20H,8-9H2,1-5H3 |
InChI Key |
JRTSABAGBPYAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
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